Cas no 2403-66-9 (3-(1H-1,3-benzodiazol-2-yl)propan-1-ol)
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol
- 2-(3-Hydroxypropyl)benzimidazole
- 1H-Benzimidazole-2-propanol
- 3-(1H-Benzimidazol-2-yl)propan-1-ol
- 2-Benzimidazolepropanol
- 3-(2-Benzimidazolyl)propanol
- EINECS 219-290-7
- 2-(3-Hydroxypropyl)-benzimidazole
- 3-(1H-1,3-benzodiazol-2-yl)propan-1-ol
- 3-(1H-Benzoimidazol-2-yl)-propan-1-ol
- 2-(Hydroxypropyl)-1H-benzimidazole
- 3-benzimidazol-2-ylpropan-1-ol
- CQFSGSFSOWEIGO-UHFFFAOYSA-N
- 3-[2-Benzimidazolyl]propanol
- zlchem 37
- NSC62090
- 2403-66-9
- HMS1423K21
- 2-(.gamma.-Hydroxypropyl)benzimidazole
- IFLab1_004113
- SDCCGMLS-0065496.P001
- UNII-8LZ4PT9DUU
- 2-(3-hydroxypropyl)-1h-benzimidazole
- F0852-0100
- NS00027544
- FS-1189
- FT-0634250
- EN300-18343
- 3-(1H-Benzimidazol-2-yl)-1-propanol #
- 8LZ4PT9DUU
- WLN: T56 BM DNJ C3Q
- 5-23-11-00385 (Beilstein Handbook Reference)
- H0988
- SR-01000391061-1
- NSC 62090
- Z57114953
- 3(1H-Benzimidazol-2-yl)propan-1-ol
- 2-(3-hy-droxypropyl)benzimidazole
- NCGC00245311-01
- SCHEMBL902374
- SY026774
- MFCD00022688
- F0346-2551
- 3-(1H-Benzoimidazol-2-yl)propan-1-ol
- AKOS000275465
- BB 0218035
- SMR000280250
- A817053
- CHEMBL1714555
- BRN 0131721
- CS-0037237
- 3-(1H-benzimidazol-2-yl)-propan-1-ol
- DTXSID40178777
- HMS2648I20
- SR-01000391061
- EU-0000333
- NSC-62090
- MLS000710483
- W12742
- ALBB-017599
- DB-046324
- STK387482
- 1H-Benzimidazole-2-propanol (9CI)
- DTXCID00101268
- 2-(gamma-Hydroxypropyl)benzimidazole
-
- MDL: MFCD00022688
- Inchi: 1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
- InChI Key: CQFSGSFSOWEIGO-UHFFFAOYSA-N
- SMILES: OCCCC1=NC2C=CC=CC=2N1
- BRN: 0131721
Computed Properties
- Exact Mass: 176.09500
- Monoisotopic Mass: 176.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 48.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.241
- Melting Point: 165.0 to 169.0 deg-C
- Boiling Point: 442°Cat760mmHg
- Flash Point: 221.1°C
- Refractive Index: 1.659
- PSA: 48.91000
- LogP: 1.48780
- Solubility: Not determined
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- RTECS:DE0450000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157294-1g |
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol |
2403-66-9 | 98%(T) | 1g |
¥139.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157294-25G |
2-(3-Hydroxypropyl)benzimidazole |
2403-66-9 | >98.0%(T) | 25G |
¥1,107.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157294-5g |
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol |
2403-66-9 | 98%(T) | 5g |
¥342.90 | 2023-09-02 | |
| Fluorochem | 008849-250mg |
2-(3-Hydroxypropyl)benzimidazole |
2403-66-9 | 97% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 008849-1g |
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£23.00 | 2022-03-01 | |
| Fluorochem | 008849-5g |
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£61.00 | 2022-03-01 | |
| Fluorochem | 008849-25g |
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£176.00 | 2022-03-01 | |
| Chemenu | CM154313-25g |
3-(1H-Benzimidazol-2-yl)propan-1-ol |
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| Alichem | A069004611-25g |
3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol |
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| ChemScence | CS-0037237-5g |
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$116.0 | 2022-04-27 |
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol Suppliers
3-(1H-1,3-benzodiazol-2-yl)propan-1-ol Related Literature
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Hui Qin,Yuanyuan Miao,Jian Xu,Qirui Bi,Wei Qu,Wenyuan Liu,Feng Feng,Haopeng Sun Org. Chem. Front. 2019 6 205
Additional information on 3-(1H-1,3-benzodiazol-2-yl)propan-1-ol
3-(1H-1,3-Benzodiazol-2-yl)Propan-1-ol: A Comprehensive Overview
3-(1H-1,3-Benzodiazol-2-yl)Propan-1-ol, also known by its CAS number CAS No. 2403-66-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials and its contribution to the understanding of complex chemical systems.
The molecular structure of 3-(1H-1,3-Benzodiazol-2-yl)Propan-1-ol consists of a benzodiazole ring system attached to a propanol group. This configuration imparts the compound with both aromatic and hydroxyl functionalities, making it a valuable building block in organic synthesis. The benzodiazole moiety is known for its stability and electronic properties, while the propanol group introduces hydrophilicity, enhancing the compound's versatility in different chemical environments.
Recent research has focused on the synthesis and characterization of CAS No. 2403-66-9. Scientists have explored various methods to optimize its production, including catalytic hydrogenation and microwave-assisted synthesis. These advancements have not only improved yield but also reduced reaction times, making the compound more accessible for industrial applications.
In terms of applications, 3-(1H-1,3-Benzodiazol-2-yl)Propan-1-ol has found utility in the development of advanced materials such as polymers and coatings. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. Additionally, this compound has been investigated for its potential in drug delivery systems, where its hydroxyl group plays a crucial role in enhancing bioavailability.
The study of CAS No. 2403-66-9 has also contributed to our understanding of supramolecular chemistry. Researchers have utilized this compound to design self-assembled structures, which hold promise for applications in nanotechnology and sensor development. Its ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for constructing complex molecular architectures.
Furthermore, recent breakthroughs in computational chemistry have enabled detailed modeling of 3-(1H-1,3-Benzodiazol-2-yli)Propan-Ol's electronic properties. These studies have provided insights into its reactivity under various conditions, paving the way for novel synthetic strategies. The compound's unique electronic configuration allows it to act as both a nucleophile and an electrophile, depending on the reaction environment.
In conclusion, 3-(1H-1,3-Benzodiazol-Yl)Propan-Ol, or CAS No. 2403–66–9, stands as a testament to the ongoing advancements in organic chemistry. Its diverse applications and promising future prospects underscore its importance as a key compound in modern chemical research.
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